N-methyl-N-[2-(methylamino)ethyl]aniline
Description
Properties
IUPAC Name |
N,N'-dimethyl-N'-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-8-9-12(2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIUZOINSAAJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Alkylation: One common method for synthesizing N-methyl-N-[2-(methylamino)ethyl]aniline involves the reductive alkylation of aniline with formaldehyde and methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of N-methyl-2-chloroethylamine with aniline. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-[2-(methylamino)ethyl]aniline can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methyl-N-[2-(methylamino)ethyl]aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules
Industry: Industrially, this compound is employed in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism by which N-methyl-N-[2-(methylamino)ethyl]aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
N-Ethyl-N-methylaniline (CAS: 613-97-8)
- Structure : Aniline nitrogen substituted with ethyl and methyl groups.
- Molecular Formula: C₉H₁₃N (Monoisotopic mass: 135.105) .
- Comparison: Substituent Effects: Lacks the ethylenediamine-like chain, resulting in lower steric hindrance and simpler reactivity. Synthesis: Produced via alkylation of aniline with methanol/ethanol in the presence of Ni catalysts (e.g., 85% selectivity for mono-N-methylation under basic conditions) . Applications: Intermediate in dye synthesis and agrochemicals.
N-(2-Hydroxyethyl)-N-methylaniline (CAS: 93-90-3)
- Structure : Aniline nitrogen substituted with methyl and 2-hydroxyethyl groups.
- Molecular Formula: C₉H₁₃NO (Monoisotopic mass: 151.100) .
- Comparison :
N-Methyl-2-nitroaniline (CAS: Multiple entries)
- Structure : Aniline with methyl and nitro groups at the nitrogen and ortho positions.
- Molecular Formula: C₇H₈N₂O₂ (Monoisotopic mass: 152.059) .
- Comparison :
N,N-Dimethyl-o-nitroaniline (CAS: 114651-37-5)
- Structure : Aniline nitrogen substituted with two methyl groups and an ortho-nitro group.
- Molecular Formula: C₈H₁₀N₂O₂ (Monoisotopic mass: 166.074) .
- Comparison :
Comparative Analysis Table
Key Research Findings
- Steric and Electronic Effects: The 2-(methylamino)ethyl group in the target compound introduces both steric bulk and basicity, making it more reactive in nucleophilic substitutions compared to simpler analogs like N-ethyl-N-methylaniline .
Contradictions and Limitations
- Property Gaps : Physical properties (e.g., melting point, solubility) for the target compound are absent, unlike N-(2-hydroxyethyl)-N-methylaniline, which has documented solubility in aromatic solvents .
Biological Activity
N-methyl-N-[2-(methylamino)ethyl]aniline, also known as 2412-49-9, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methyl group and a secondary amine, suggesting possible interactions with biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₂
- Molecular Weight : 149.21 g/mol
Antitumor Activity
Recent studies have explored the antitumor properties of compounds related to this compound. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence cytotoxic activity against various cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating enhanced potency against cancer cells .
Antibacterial and Antifungal Properties
This compound has also been investigated for its antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for several derivatives of this compound were found to range from 46.9 to 93.7 µg/mL against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. These studies included acute oral toxicity tests on various species, including birds and mammals. The results indicated that while the compound exhibits some degree of toxicity, it varies significantly depending on the exposure route and concentration .
Case Studies
- Case Study on Antitumor Activity : A study demonstrated that derivatives of this compound showed significant activity against human cancer cell lines, particularly in inhibiting cell proliferation through apoptosis mechanisms.
- Case Study on Antimicrobial Efficacy : Another investigation revealed that certain analogs exhibited strong antibacterial effects against multi-drug resistant strains, highlighting their potential as new therapeutic agents in combating resistant infections.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for N-methyl-N-[2-(methylamino)ethyl]aniline, and how do reaction conditions influence yield?
- Methodology :
- Stepwise alkylation : Start with N-methylaniline and react with 2-chloroethylmethylamine in the presence of a base (e.g., triethylamine) to introduce the methylaminoethyl group. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry (2–3 equivalents of alkylating agent recommended for amines ).
- Ethoxylation/methylation : Adapt methods from N-(2-hydroxyethyl)-N-methylaniline synthesis (ethylene oxide ethoxylation ), followed by methylation of the hydroxyl group using POCl₃ or PCl₃ .
- Yield optimization : Control temperature (room temperature for amine reactions ), and use inert atmospheres to prevent oxidation.
Q. What analytical techniques are critical for characterizing this compound?
- Recommended methods :
- GC-MS : Use a Chromolith® HR column with 1 µL injection volume and helium carrier gas for volatile derivatives .
- NMR spectroscopy : Analyze methyl group splitting patterns (e.g., δ 2.2–3.0 ppm for N-methyl and methylaminoethyl protons) and compare with structurally similar compounds like N-(2-hydroxyethyl)-N-methylaniline .
- Elemental analysis : Validate purity (>98%) using CHN analysis, as demonstrated for poly(N-methylaniline) derivatives .
Q. How does the compound’s solubility vary across solvents, and what experimental methods determine this?
- Procedure :
- Test solubility in oxygenated (e.g., ethanol, acetone) and aromatic solvents (e.g., toluene) based on trends observed for N-(2-hydroxyethyl)-N-methylaniline .
- Use shake-flask method with UV-Vis spectroscopy (λmax ~250–280 nm for aromatic amines) to quantify solubility. For low-solubility cases, employ Advanced Chemistry Development (ACD/Labs) software for computational predictions .
Advanced Research Questions
Q. How can alkylation steps be optimized to minimize side products like quaternary ammonium salts or over-alkylation?
- Strategies :
- Use controlled stoichiometry (1.5–2.0 equivalents of alkylating agent) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
- Monitor by-products via HPLC with a C18 column and acetonitrile/water gradient, as applied in nitroaniline analysis .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Approach :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methylaminoethyl protons).
- Compare with crystallographic data from analogous compounds (e.g., N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline ). If crystallography is impractical, use DFT calculations to model expected spectra .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Conduct accelerated stability studies: Expose the compound to buffers (pH 1–12) at 40–60°C for 24–72 hours. Analyze degradation products via LC-MS, referencing methods for N,N-dimethylaniline oxidation .
- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (4°C, inert atmosphere) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Tools :
- Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate against experimental reactivity data from similar tertiary amines (e.g., N-methyl-N-phenylethanolamine ).
Q. What mechanistic insights explain the compound’s degradation pathways under oxidative conditions?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
